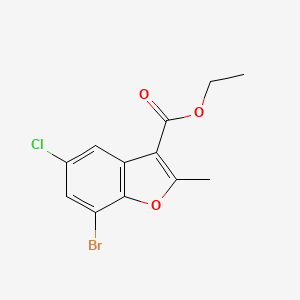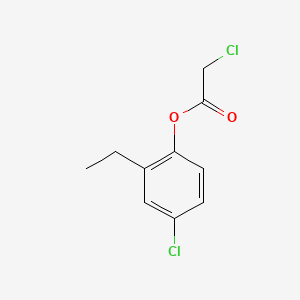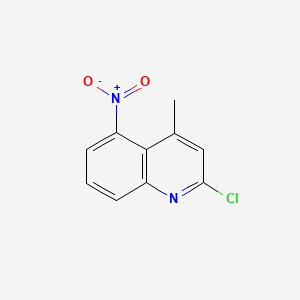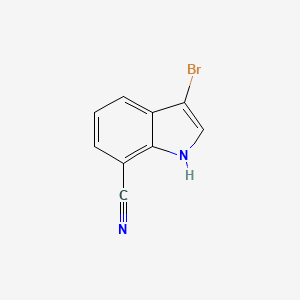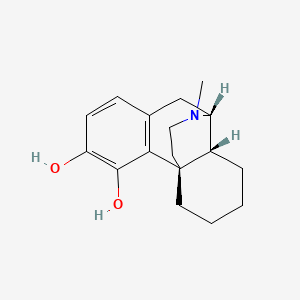
Morphinan-3,4-diol, 17-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrodesoxymorphine is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic properties and is structurally related to other opioids such as hydromorphone and oxymorphone. This compound has been studied for its potential use in pain management due to its high efficacy and rapid onset of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrodesoxymorphine typically involves the hydrogenation of desomorphine. The process includes the reduction of the double bond in the morphine molecule, followed by the removal of the hydroxyl group at the 6-position. This can be achieved using various catalysts and hydrogenation conditions .
Industrial Production Methods: Industrial production of tetrahydrodesoxymorphine involves large-scale hydrogenation processes. The reaction is carried out in high-pressure reactors with catalysts such as palladium or platinum on carbon. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrodesoxymorphine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert tetrahydrodesoxymorphine into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and alkylated derivatives
Scientific Research Applications
Tetrahydrodesoxymorphine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in pain management, particularly in cases where other opioids are ineffective.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research .
Mechanism of Action
Tetrahydrodesoxymorphine exerts its effects primarily through binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects other opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
- Hydromorphone
- Oxymorphone
- Desomorphine
Comparison: Tetrahydrodesoxymorphine is unique due to its high potency and rapid onset of action compared to other opioids. While hydromorphone and oxymorphone are also potent analgesics, tetrahydrodesoxymorphine’s structural modifications confer distinct pharmacokinetic properties, making it a valuable compound in pain management research .
Properties
CAS No. |
63690-32-4 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-18-9-8-17-7-3-2-4-12(17)13(18)10-11-5-6-14(19)16(20)15(11)17/h5-6,12-13,19-20H,2-4,7-10H2,1H3/t12-,13+,17+/m0/s1 |
InChI Key |
VCPXRQXUZJVACG-OGHNNQOOSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




